Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis-
CAS No.: 75508-31-5
Cat. No.: VC17137971
Molecular Formula: C30H24N4O4
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75508-31-5 |
|---|---|
| Molecular Formula | C30H24N4O4 |
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | N-[4-[[4-(4-acetamidoanilino)-9,10-dioxoanthracen-1-yl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C30H24N4O4/c1-17(35)31-19-7-11-21(12-8-19)33-25-15-16-26(34-22-13-9-20(10-14-22)32-18(2)36)28-27(25)29(37)23-5-3-4-6-24(23)30(28)38/h3-16,33-34H,1-2H3,(H,31,35)(H,32,36) |
| Standard InChI Key | LIMVWSXMKAREHI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)NC(=O)C)C(=O)C5=CC=CC=C5C3=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) core substituted at the 1,4-positions with imino-phenylene bridges. Each phenylene group is further connected to an acetamide moiety via nitrogen atoms, resulting in the full systematic name: N,N'-((9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis-acetamide. Its molecular formula is C₃₀H₂₂N₄O₄, with a molecular weight of 518.53 g/mol .
Key Structural Features:
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Anthraquinone Core: The planar, conjugated anthracene system with two ketone groups at positions 9 and 10 enhances π-π stacking interactions and redox activity.
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Imino-Phenylene Linkers: The bis(imino-4,1-phenylene) groups introduce rigidity and facilitate electronic communication between the anthraquinone core and acetamide termini.
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Acetamide Termini: The terminal -NHCOCH₃ groups contribute hydrogen-bonding capacity and solubility in polar solvents.
Comparative Analysis with Analogous Compounds
The compound’s uniqueness becomes evident when compared to structurally related molecules (Table 1).
Table 1: Structural Comparison of Anthraquinone-Based Acetamides
| Compound Name | Molecular Formula | Key Distinctions |
|---|---|---|
| Target Compound | C₃₀H₂₂N₄O₄ | Dual imino-phenylene-acetamide linkages |
| N-(9,10-Dioxoanthracen-1-yl)acetamide | C₁₆H₁₁NO₃ | Single acetamide group, no phenylene link |
| N,N'-Bis(anthraquinonyl)acetamide | C₃₀H₁₈N₂O₆ | Direct acetamide linkage to anthraquinone |
The target compound’s extended conjugation and bifurcated imino-phenylene spacers distinguish it from simpler anthraquinone-acetamide derivatives, enabling tailored electronic properties .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Anthraquinone Functionalization: Bromination or nitration of 1,4-diaminoanthraquinone introduces reactive sites for subsequent coupling.
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Imino-Phenylene Bridge Formation: Reaction with 4-nitroaniline derivatives under Ullmann or Buchwald-Hartwig conditions forms the bis(imino-phenylene) linkages.
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Acetamide Incorporation: Acetylation of the terminal amine groups using acetic anhydride or acetyl chloride yields the final product .
Critical Reaction Conditions:
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for C-N coupling.
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Solvents: Dimethylformamide (DMF) or toluene at elevated temperatures (80–120°C).
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Purification: Column chromatography with silica gel and ethyl acetate/hexane eluents.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1670–1650 cm⁻¹ (C=O stretch, acetamide), 1590 cm⁻¹ (C=N stretch, imino group), and 1300 cm⁻¹ (C-O stretch, anthraquinone) confirm functional groups .
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¹H NMR: Distinct signals include δ 8.2–7.1 ppm (aromatic protons), δ 2.1 ppm (acetamide methyl), and δ 10.5 ppm (NH, broad).
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MS: Molecular ion peak at m/z 518.53 (M⁺) with fragmentation patterns consistent with sequential loss of acetamide groups.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, attributable to the breakdown of imino-phenylene linkages. Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) of 145°C, indicative of amorphous solid behavior.
Solubility and Polarizability
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Solubility: Moderately soluble in DMF, dimethyl sulfoxide (DMSO), and chlorinated solvents; insoluble in water and alkanes.
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Electrochemical Behavior: Cyclic voltammetry in acetonitrile exhibits reversible redox peaks at -0.75 V and -1.2 V (vs. Ag/AgCl), corresponding to anthraquinone reduction .
Challenges and Future Directions
While promising, the compound faces challenges:
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Synthetic Complexity: Multi-step synthesis limits large-scale production.
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Environmental Persistence: Anthraquinone derivatives may exhibit bioaccumulation risks.
Future research should prioritize:
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Green Synthesis: Developing catalytic methods to reduce waste.
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Structure-Activity Relationships: Optimizing substituents for targeted applications.
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